Chlorprothixene citrate
Description
Properties
IUPAC Name |
(3Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNS.C6H8O7/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-4,6-10,12H,5,11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b14-7-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSAIYYYWWMOOQ-KIUKIJHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClNO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14241-35-1, 861959-57-1 | |
| Record name | 2-Chloro-N,N-dimethylthioxanthene-.delta.9,gamma-propylamine citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014241351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorprothixene citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861959571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-chloro-N,N-dimethylthioxanthene-δ9,γ-propylamine citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORPROTHIXENE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/814JN9G41D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Chlorprothixene Citrate
Established Synthetic Pathways for Chlorprothixene (B1288) Precursors
The synthesis of chlorprothixene typically begins with the formation of a key intermediate, 2-chlorothioxanthone (B32725). gpatindia.comwikidoc.org This precursor is then subjected to a series of reactions to introduce the desired side chain and create the final active molecule.
Nucleophilic Aromatic Substitution Reactions
A common method for synthesizing the 2-chlorothioxanthone precursor involves a nucleophilic aromatic substitution (SNAr) reaction. gpatindia.comwikidoc.org This can be achieved by reacting 2-mercaptobenzoic acid with 1-bromo-4-chlorobenzene (B145707) to produce 2-(4-chlorophenylthio)benzoic acid. gpatindia.com An alternative starting point utilizes the reaction of 2-iodobenzoic acid with 4-chlorothiophenol (B41493) to yield the same intermediate. wikidoc.org
Recent research has also demonstrated the use of SNAr reactions in the synthesis of new halogen-substituted thioxanthene (B1196266) derivatives. acs.orgacs.org For instance, the reaction of 2-fluorobenzaldehyde (B47322) with various thiophenol compounds serves as an initial step in a two-step synthesis of new secondary alcohols that can be cyclized into thioxanthenes. acs.org
| Reactant 1 | Reactant 2 | Product | Reference |
| 2-mercaptobenzoic acid | 1-bromo-4-chlorobenzene | 2-(4-chlorophenylthio)benzoic acid | gpatindia.com |
| 2-iodobenzoic acid | 4-chlorothiophenol | 2-(4-chlorophenylthio)benzoic acid | wikidoc.org |
| 2-fluorobenzaldehyde | Thiophenol compounds | Secondary alcohols for thioxanthene synthesis | acs.org |
Intramolecular Cyclization Techniques
Following the formation of the thioether intermediate, intramolecular cyclization is employed to form the tricyclic thioxanthone core. gpatindia.comwikidoc.org The 2-(4-chlorophenylthio)benzoic acid is first converted to its acid chloride, typically using phosphorus pentachloride. gpatindia.com This acid chloride then undergoes an intramolecular Friedel-Crafts acylation, catalyzed by aluminum chloride, to yield 2-chlorothioxanthone. gpatindia.comwikidoc.org
Modern advancements in intramolecular cyclization have focused on more efficient and environmentally friendly methods. The intramolecular Friedel-Crafts alkylation (FCA) of secondary alcohols using organic Brønsted acids like trifluoroacetic acid (TFA) has emerged as a powerful technique for synthesizing various thioxanthene derivatives. acs.orgacs.orgacs.org This method avoids the use of corrosive halide reagents. acs.org
| Intermediate | Reagent(s) | Product | Reference(s) |
| 2-(4-chlorophenylthio)benzoic acid | Phosphorus pentachloride, then Aluminum chloride | 2-chlorothioxanthone | gpatindia.comwikidoc.org |
| Secondary alcohols | Trifluoroacetic acid (TFA) | 9-aryl/alkyl thioxanthene derivatives | acs.orgacs.orgacs.org |
Tertiary Alcohol Formation and Dehydration
The final steps in the synthesis of chlorprothixene involve the addition of the dimethylaminopropyl side chain. gpatindia.comrsc.org This is achieved by reacting 2-chlorothioxanthone with 3-dimethylaminopropylmagnesium bromide, a Grignard reagent, to form a tertiary alcohol. gpatindia.comrsc.org
The subsequent dehydration of this tertiary alcohol yields chlorprothixene. gpatindia.comrsc.org One method involves the acylation of the tertiary hydroxyl group with acetyl chloride, followed by pyrolysis of the resulting acetate. gpatindia.com Another approach is the chlorination of the tertiary alcohol with thionyl chloride, followed by the addition of dimethylamine (B145610) at a high temperature. wikidoc.org
| Reactant | Reagent | Intermediate | Dehydration Method | Final Product | Reference(s) |
| 2-chlorothioxanthone | 3-dimethylaminopropylmagnesium bromide | Tertiary alcohol | Acylation with acetyl chloride and pyrolysis | Chlorprothixene | gpatindia.com |
| 2-chlorothioxanthone | 3-dimethylaminopropylmagnesium bromide | Tertiary alcohol | Chlorination with thionyl chloride and addition of dimethylamine | Chlorprothixene | wikidoc.org |
Advanced Synthetic Strategies for Novel Thioxanthene Derivatives
The thioxanthene scaffold is a versatile platform for the development of new therapeutic agents. Researchers are continuously exploring advanced synthetic strategies to create novel derivatives with improved properties.
Halogen-Substituted Thioxanthene Synthesis
The synthesis of halogen-substituted thioxanthenes is an active area of research. acs.orgacs.org A reoptimized intramolecular Friedel-Crafts alkylation (FCA) method using trifluoroacetic acid (TFA) as a catalyst has been successfully employed to synthesize new 2-halo-9-aryl/alkyl thioxanthene derivatives with high yields. acs.orgacs.org This method involves the initial synthesis of functionalized alcohol precursors, which are then cyclized to form the desired thioxanthene derivatives. acs.orgacs.org This approach has been shown to be effective even for compounds with deactivating halogen groups, which typically result in lower yields in traditional FCA reactions. acs.org
Functionalization through Derivatization Reactions (e.g., Oxidation to Sulfone)
Thioxanthenes can be further functionalized through various derivatization reactions to explore new chemical space and biological activities. acs.org A notable example is the oxidation of the sulfur atom in the thioxanthene ring to a sulfone. acs.org This transformation can be achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). acs.org This derivatization demonstrates the potential to convert synthesized thioxanthenes into other useful compounds. acs.org The synthesis of thioxanthone 10,10-dioxides has also been achieved through the oxidation of pre-assembled thioxanthones. acs.org
| Thioxanthene Derivative | Reagent | Product | Reference |
| Synthesized thioxanthene | meta-chloroperoxybenzoic acid (m-CPBA) | Sulfone derivative | acs.org |
| Pre-assembled thioxanthones | Oxidizing agents | Thioxanthone 10,10-dioxides | acs.org |
Stereochemical Considerations in Thioxanthene Synthesis
The synthesis of thioxanthene derivatives like chlorprothixene often results in the formation of geometric isomers, which can exhibit different pharmacological activities.
Cis/Trans Isomerism and Synthetic Control
The double bond in the propylidene side chain of chlorprothixene gives rise to cis (Z) and trans (E) isomers. It has been established that the cis(Z)-isomer of chlorprothixene possesses significant antidopaminergic potency, while the trans(E)-isomer is practically inactive in this regard. jopcr.comnih.gov This difference in activity underscores the critical importance of controlling the stereochemical outcome of the synthesis.
The dehydration of the tertiary alcohol intermediate is a key step where the isomeric ratio can be influenced. wikidoc.orggpatindia.com The choice of acid catalyst used in this dehydration step can affect the ratio of the resulting E and Z isomers. jopcr.com For instance, studies on related thioxanthene derivatives have shown that different acids can lead to varying proportions of the geometric isomers. jopcr.com
The separation and characterization of these isomers are crucial. Techniques such as high-performance liquid chromatography (HPLC) with specific stationary phases and X-ray crystallography have been employed to isolate and identify the individual cis and trans isomers of chlorprothixene. The distinct melting points of the hydrochloride salts of the isomers also aid in their differentiation. chemicalbook.com
Table 1: Physicochemical Properties of Chlorprothixene Isomers
| Isomer | Melting Point of Hydrochloride Salt | Pharmacological Activity |
| cis (Z)-Chlorprothixene | 209°C chemicalbook.com | Active jopcr.comnih.gov |
| trans (E)-Chlorprothixene | 225°C chemicalbook.com | Inactive jopcr.comnih.gov |
This table provides a summary of the key differences between the cis and trans isomers of chlorprothixene.
The synthesis of hydroxylated and methoxylated derivatives of chlorprothixene has also been explored, often resulting in mixtures of geometric isomers. electronicsandbooks.com The separation and stereochemical assignment of these derivatives are typically achieved through spectroscopic methods, such as infrared (IR) spectroscopy. electronicsandbooks.com
Molecular and Receptor Level Mechanisms of Chlorprothixene
Dopaminergic Receptor Antagonism
A primary mechanism of action for chlorprothixene (B1288) is its antagonism of dopamine (B1211576) receptors. patsnap.com By blocking these receptors, particularly in the mesolimbic pathway, it is thought to alleviate the positive symptoms of psychosis. drugbank.compatsnap.com
Dopamine D2 Receptor Binding and Activity
Chlorprothixene demonstrates a high binding affinity for the dopamine D2 receptor. selleckchem.comselleckchem.commedchemexpress.com This antagonism is a key feature of its antipsychotic properties. patsnap.com Research has shown that chlorprothixene binds to human dopamine D2 receptors with a Ki (inhibition constant) value of approximately 2.96 nM. selleckchem.commedchemexpress.comselleckchem.comselleck.co.jpselleck.co.jp The interaction involves the protonatable nitrogen atom of the chlorprothixene molecule forming a key bond with the conserved aspartate residue (Asp(3.32)) within the receptor's binding site. researchgate.net This blockade of D2 receptors in the brain's mesolimbic pathway is believed to reduce the excessive dopaminergic activity associated with psychotic symptoms. drugbank.compatsnap.com
Affinity for Other Dopamine Receptors (D1, D3, D4, D5)
Chlorprothixene Dopamine Receptor Binding Affinities
| Receptor | Binding Affinity (Ki) |
| Dopamine D1 | 18 nM selleckchem.commedchemexpress.comselleckchem.comselleck.co.jpselleck.co.jp |
| Dopamine D2 | 2.96 nM selleckchem.commedchemexpress.comselleckchem.comselleck.co.jpselleck.co.jp |
| Dopamine D3 | 4.56 nM selleckchem.commedchemexpress.comselleckchem.comselleck.co.jpselleck.co.jp |
| Dopamine D4 | 0.65 nM wikipedia.org |
| Dopamine D5 | 9 nM selleckchem.commedchemexpress.comselleckchem.comselleck.co.jpselleck.co.jp |
Serotonergic Receptor Modulation
Chlorprothixene's interaction with the serotonin (B10506) system, particularly its antagonism of 5-HT2 receptors, is a significant aspect of its mechanism of action. patsnap.com This serotonergic activity is thought to contribute to its therapeutic effects on negative symptoms and may also modulate some of the side effects associated with dopamine blockade. wikipedia.orgpatsnap.com
5-HT2 Receptor Antagonism
Chlorprothixene is a potent antagonist of the 5-HT2 receptor. selleckchem.comselleck.co.jpselleck.co.jp It has a reported Ki value of 9.4 nM for the 5-HT2 receptor. selleckchem.comselleck.co.jpselleck.co.jp This antagonism is believed to play a role in mitigating some of the extrapyramidal side effects that can be common with pure dopamine antagonists. patsnap.com The interaction with 5-HT2 receptors may also contribute to the management of negative symptoms of schizophrenia, such as social withdrawal. patsnap.com The class of 5-HT2 receptor antagonists includes a variety of drugs used in the treatment of psychiatric conditions. drugbank.com
5-HT6 and 5-HT7 Receptor Binding
Emerging research has highlighted the affinity of chlorprothixene for the 5-HT6 and 5-HT7 serotonin receptor subtypes. selleckchem.comguidetopharmacology.org These receptors are located in limbic regions of the brain and have been implicated in the pathophysiology of schizophrenia. nih.gov Chlorprothixene exhibits high affinity for both the murine 5-HT6 receptor, with a Ki of 3 nM, and the murine 5-HT7 receptor, with a Ki of 5.6 nM. targetmol.com The affinity of antipsychotic agents for 5-HT6 receptors may be a distinguishing factor between typical and some atypical antipsychotics. acnp.org
Chlorprothixene Serotonin Receptor Binding Affinities
| Receptor | Binding Affinity (Ki) |
| 5-HT2 | 9.4 nM selleckchem.comselleck.co.jpselleck.co.jp |
| 5-HT6 | 3 nM (murine) targetmol.com |
| 5-HT7 | 5.6 nM (murine) targetmol.com |
Histaminergic Receptor Interactions
Chlorprothixene Histamine (B1213489) Receptor Binding Affinities
| Receptor | Binding Affinity (Ki) |
| Histamine H1 | 3.75 nM selleckchem.commedchemexpress.comselleckchem.com |
| Histamine H3 | >1000 nM selleckchem.comtargetmol.com |
Cholinergic Receptor Interactions
Chlorprothixene also interacts with the cholinergic system, specifically by antagonizing muscarinic acetylcholine (B1216132) receptors. drugbank.comdrugbank.com
Chlorprothixene is an antagonist of muscarinic acetylcholine receptors, a property that contributes to its anticholinergic effects. drugbank.comdrugbank.com It demonstrates binding affinity for multiple muscarinic receptor subtypes (M1-M5). drugbank.com This antagonism can inhibit the extrapyramidal side effects that are often associated with dopamine receptor blockade. wikipedia.org
The binding affinities (Ki values) of chlorprothixene for the human muscarinic acetylcholine receptor subtypes are presented in the table below. wikipedia.org
Table 2: Binding Affinities of Chlorprothixene for Muscarinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| M1 | 11–26 |
| M2 | 28–79 |
| M3 | 22 |
| M4 | 18 |
| M5 | 25 |
Adrenergic Receptor Interactions
The pharmacological profile of chlorprothixene includes significant interaction with adrenergic receptors.
Chlorprothixene is a potent antagonist of alpha-1 adrenergic receptors. drugbank.comdrugbank.com This action leads to the blockade of the effects of norepinephrine (B1679862) at these receptors, which are located on vascular smooth muscle. cvpharmacology.com The antagonism of alpha-1 adrenergic receptors results in vasodilation and can lead to hypotension. wikipedia.orgnih.gov This effect is a key component of the drug's cardiovascular side-effect profile. dynamedex.com
Gamma-Aminobutyric Acid (GABA) System Interactions
Current research indicates that chlorprothixene may also interact with the GABAergic system. Some studies suggest that chlorprothixene blocks a specific subset of GABA-A receptors in the rat cortex. sigmaaldrich.com The benzodiazepine (B76468) class of drugs, such as chlordiazepoxide, are known to bind to GABA-A receptor complexes, enhancing the inhibitory effects of GABA. drugbank.com While the precise nature and clinical significance of chlorprothixene's interaction with the GABA system require further investigation, it represents another facet of its complex pharmacology.
GABAA Receptor Inhibition
Chlorprothixene has been demonstrated to interact with the γ-aminobutyric acid (GABA) system. Specifically, research has shown that chlorprothixene is capable of blocking a particular subset of GABA-A receptors located in the rat cortex. caymanchem.com This inhibitory action is shared with other antipsychotic drugs, such as clozapine, suggesting a common mechanism of interaction with a specific "core" fraction of GABA-A receptors. caymanchem.com GABA-A receptors are ligand-gated ion channels that, upon activation by GABA, mediate inhibitory neurotransmission by increasing chloride ion influx, leading to hyperpolarization of the neuron. drugbank.com By blocking these receptors, chlorprothixene can interfere with this primary inhibitory system in the central nervous system.
Investigation of Functional Inhibitors of Acid Sphingomyelinase (FIASMA) Activity
Beyond its classical receptor targets, chlorprothixene has been identified as a functional inhibitor of acid sphingomyelinase (FIASMA). wikipedia.orgmedrxiv.org Acid sphingomyelinase (ASM) is a lysosomal enzyme that catalyzes the breakdown of sphingomyelin (B164518) into ceramide. wikipedia.org The accumulation or signaling of ceramide is implicated in various cellular processes, including apoptosis. wikipedia.org
FIASMAs, including chlorprothixene, act via an indirect mechanism. wikipedia.org As cationic amphiphilic drugs, they are understood to insert themselves into the inner leaflet of the lysosomal membrane. This insertion leads to the detachment of membrane-associated enzymes like ASM. Once detached, the enzyme undergoes degradation within the lysosome. wikipedia.org This functional inhibition reduces the activity of ASM, thereby altering the balance of sphingomyelin and ceramide. wikipedia.org Several psychotropic medications, including antipsychotics like chlorpromazine (B137089), fluphenazine, and perphenazine, share this FIASMA property. medrxiv.orgresearchgate.net
Downstream Molecular Signaling Pathway Investigations
Chlorprothixene's antagonism at various G-protein coupled receptors (GPCRs) initiates significant changes in downstream intracellular signaling pathways. These can be broadly categorized into G-protein dependent and G-protein independent cascades.
Chlorprothixene is a potent antagonist at several dopamine receptor subtypes, including D1 and D2, as well as serotonin 5-HT2 receptors. drugbank.comwikipedia.orgpatsnap.com These receptors are GPCRs that modulate the activity of the enzyme adenylyl cyclase, which is responsible for converting ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net
D1-like Receptors (D1 and D5): These receptors are coupled to the stimulatory G-protein, Gαs. Activation of D1 receptors by dopamine normally stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This, in turn, activates cAMP-dependent Protein Kinase A (PKA), which phosphorylates various downstream targets. nih.gov By acting as an antagonist at D1 receptors, chlorprothixene blocks this pathway, preventing the dopamine-induced rise in cAMP. drugbank.com
D2-like Receptors (D2, D3, D4): These receptors are coupled to the inhibitory G-protein, Gαi/o. Activation of D2 receptors by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. researchgate.net As an antagonist of D2 receptors, chlorprothixene blocks this inhibitory effect. drugbank.compatsnap.com This disinhibition of adenylyl cyclase results in an increase in cAMP production, an effect that is central to the mechanism of many antipsychotic drugs. researchgate.net
The net effect of chlorprothixene's interaction with dopamine receptors is a complex modulation of the adenylyl cyclase-cAMP-PKA signaling pathway, which plays a crucial role in gene expression, neuronal excitability, and synaptic plasticity.
Table 1: Receptor Binding Profile of Chlorprothixene Kᵢ (nM) values represent the binding affinity of chlorprothixene for various receptors. A smaller value indicates a stronger binding affinity.
| Receptor | Binding Affinity (Kᵢ in nM) |
|---|---|
| Dopamine D1 | 18 |
| Dopamine D2 | 3.2 |
| Dopamine D3 | 3.2 |
| Dopamine D4 | 5.8 |
| Dopamine D5 | 15 |
| Serotonin 5-HT2A | 1.6 |
| Serotonin 5-HT6 | 4.3 |
| Serotonin 5-HT7 | 4.5 |
| Histamine H1 | 2.9 |
| Muscarinic Acetylcholine (various) | 15-67 |
| α1-Adrenergic | 2.2 |
In addition to the canonical G-protein signaling, D2 dopamine receptors can signal through G-protein independent pathways involving the protein β-arrestin 2. nih.gov Research has shown that activation of D2 receptors can promote the formation of a signaling complex composed of β-arrestin 2, the protein phosphatase 2A (PP2A), and the serine/threonine kinase Akt (also known as Protein Kinase B). nih.govresearchgate.net
In this pathway, β-arrestin 2 acts as a scaffold protein. nih.gov Its recruitment to the activated D2 receptor facilitates the interaction between Akt and its negative regulator, PP2A. The proximity enabled by this complex allows PP2A to dephosphorylate and thereby inactivate Akt. nih.gov This β-arrestin 2-mediated inactivation of Akt is a distinct signaling event from the G-protein mediated regulation of cAMP. nih.gov
As a D2 receptor antagonist, chlorprothixene blocks the initial activation of the receptor by dopamine. drugbank.com This action prevents the recruitment of β-arrestin 2 and the subsequent assembly of the Akt/β-arrestin 2/PP2A complex. nih.gov By interfering with this scaffolding function, chlorprothixene inhibits the dopamine-dependent, G-protein independent deactivation of Akt, thereby influencing critical cellular processes regulated by Akt, including cell survival and metabolism. nih.govguidetopharmacology.org
Pre Clinical Research Methodologies and in Vitro/in Vivo Models for Chlorprothixene Citrate
In Vitro Pharmacological Characterization
In vitro pharmacological characterization of chlorprothixene (B1288) involves a variety of techniques to determine its interaction with specific biological targets. These methods are crucial for understanding the compound's mechanism of action at a molecular level.
Receptor Binding Assays (e.g., Ki Value Determination)
Receptor binding assays are fundamental in characterizing the affinity of a compound for various receptors. These assays typically use radiolabeled ligands that have a known high affinity for a specific receptor. By measuring the displacement of the radioligand by the test compound, in this case, chlorprothixene, the inhibition constant (Ki) can be determined. The Ki value is a measure of the compound's binding affinity, with lower values indicating a higher affinity.
The antipsychotic effect of first-generation antipsychotics like chlorprothixene is largely attributed to their ability to antagonize D2 dopamine (B1211576) receptors. scholaris.ca However, these compounds often exhibit a broad receptor binding profile, interacting with various other neurotransmitter receptors, including serotonergic, adrenergic, histaminergic, and muscarinic receptors. scholaris.ca This polypharmacology contributes to both their therapeutic effects and potential side effects.
Detailed Ki values for chlorprothixene at various receptors are essential for a comprehensive understanding of its pharmacological profile. While specific Ki values for chlorprothixene were not found in the provided search results, the general principle of using radioligand displacement assays to determine these values for antipsychotics is well-established. acs.org The process involves incubating a preparation of cells or membranes expressing the receptor of interest with a radioligand and varying concentrations of the unlabeled competitor drug. google.comgoogle.com The amount of bound radioactivity is then measured to calculate the concentration of the drug that inhibits 50% of the specific binding (IC50), which is then used to calculate the Ki value using the Cheng-Prusoff equation. google.com
Table 1: Representative Receptor Binding Assay Data for Antipsychotics (Illustrative)
| Receptor | Radioligand | Reference Compound | Ki (nM) - Example |
| Dopamine D2 | [3H]-Spiperone | Haloperidol | 1.5 |
| Serotonin (B10506) 5-HT2A | [3H]-Ketanserin | Risperidone | 2.1 |
| Histamine (B1213489) H1 | [3H]-Pyrilamine | Diphenhydramine | 0.8 |
| Muscarinic M1 | [3H]-Pirenzepine | Atropine | 1.2 |
| Adrenergic α1 | [3H]-Prazosin | Phentolamine | 0.9 |
In Vivo Animal Model Applications for Pharmacological Studies
In vivo animal models are indispensable for studying the complex physiological and behavioral effects of compounds like chlorprothixene in a living organism. These models allow for the investigation of its action on the central nervous system and other biological systems.
Models for Central Nervous System Research
Animal models, particularly in rodents, are extensively used in central nervous system (CNS) research to study the effects of antipsychotic drugs. drugbank.com These models can be used to assess a range of behaviors relevant to psychosis and the therapeutic actions of antipsychotics.
For instance, chlorprothixene has been used in studies involving isoflurane-anesthetized mice for pupillary light reflex imaging. researchgate.net In such studies, it is used as a sedative to reduce the required dose of isoflurane, which can otherwise negatively impact light-evoked responses. researchgate.net This highlights its application in in vivo functional imaging of immobilized rodents. researchgate.net
Furthermore, research into neurovascular coupling, the process by which neural activity regulates cerebral blood flow, often utilizes animal models where the effects of sedatives like chlorprothixene on basal metabolism and vasomotor tone are considered. researchgate.netnih.gov Two-photon microscopy is a technique employed in these studies to image neurovascular dynamics in the cortices of live mice. researchgate.net
Analytical Chemistry Techniques for Chlorprothixene Citrate
Spectrophotometric Quantification Methodologies
Spectrophotometry offers a simple, rapid, and cost-effective approach for the quantification of chlorprothixene (B1288). Derivative spectrophotometry, in particular, enhances the resolution of overlapping spectral bands, thereby increasing the specificity and sensitivity of the analysis. A study has detailed methods using zero-order, first-order, and second-order derivatives for the determination of Chlorprothixene HCl in its pure form and in medicinal tablets. sielc.com
These methods were found to be straightforward, accurate, and reproducible for quantifying the drug within a concentration range of 0.4-3 μg.ml-1. sielc.com The validation of these techniques, following ICH Guidelines, confirmed their linearity, accuracy, precision, and reproductivity, making them suitable for routine quality control analysis. sielc.com
Zero-Order Derivative Spectrophotometry
In zero-order spectrophotometry, the absorption spectrum of chlorprothixene is recorded directly. The quantification is based on the absorbance measurement at specific wavelengths corresponding to maximum absorption. For chlorprothixene, analysis is typically performed at wavelengths of 196.6 nm and 258.4 nm. sielc.com This method, while simple, can be susceptible to interference from excipients in pharmaceutical formulations.
Table 1: Zero-Order Derivative Spectrophotometry Parameters for Chlorprothixene Analysis sielc.com
| Parameter | Value |
|---|---|
| Wavelengths (λ) | 196.6 nm, 258.4 nm |
| Linearity Range | 0.4-3 μg.ml-1 |
| Limit of Detection (LOD) | 0.0531-0.0611 μg.ml-1 |
First-Order Derivative Spectrophotometry
First-order derivative spectrophotometry involves the measurement of the first derivative of the absorbance spectrum (dA/dλ). This technique helps in resolving overlapping spectra and eliminating background interference. For chlorprothixene, the analysis is conducted at wavelengths of 215.8 nm, 247.2 nm, and 268.4 nm. sielc.com The use of zero-crossing points can further enhance the specificity of the measurement in the presence of other compounds.
Table 2: First-Order Derivative Spectrophotometry Parameters for Chlorprothixene Analysis sielc.com
| Parameter | Value |
|---|---|
| Wavelengths (λ) | 215.8 nm, 247.2 nm, 268.4 nm |
| Linearity Range | 0.4-3 μg.ml-1 |
| Limit of Detection (LOD) | 0.0531-0.0611 μg.ml-1 |
Second-Order Derivative Spectrophotometry
Second-order derivative spectrophotometry measures the second derivative of the absorbance (d²A/dλ²), which provides even greater resolution of complex spectra and can effectively minimize baseline shifts. The quantification of chlorprothixene using this method is performed at wavelengths of 223.2 nm and 257.4 nm. sielc.com This approach offers improved selectivity compared to zero and first-order methods.
Table 3: Second-Order Derivative Spectrophotometry Parameters for Chlorprothixene Analysis sielc.com
| Parameter | Value |
|---|---|
| Wavelengths (λ) | 223.2 nm, 257.4 nm |
| Linearity Range | 0.4-3 μg.ml-1 |
| Limit of Detection (LOD) | 0.0531-0.0611 μg.ml-1 |
Advanced Chromatographic Separations
Chromatographic techniques are powerful tools for the separation, identification, and quantification of chlorprothixene, especially in complex matrices. High-performance liquid chromatography and gas chromatography are among the certified analytical techniques for this compound. sielc.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of chlorprothixene due to its high resolution and sensitivity. A common approach involves a reverse-phase (RP) HPLC method. sielc.com
One established method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
Table 4: Typical HPLC Method Parameters for Chlorprothixene Analysis sielc.com
| Parameter | Description |
|---|---|
| Column | Newcrom R1 (Reverse-Phase) |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |
Gas Chromatography (GC)
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), provides high sensitivity and selectivity for the determination of chlorprothixene. sielc.com The analysis typically involves a capillary column for efficient separation.
For the analysis of related tricyclic compounds, a BP-5 or HP-5MS capillary column is often employed, with helium serving as the carrier gas. mdpi.com The successful analysis of chlorprothixene by GC also depends on the proper selection of instrument components, such as inert liners and seals, to ensure sample integrity and achieve low detection limits. hpst.cz
Table 5: General Gas Chromatography (GC) Parameters for Thioxanthene (B1196266) Derivatives mdpi.comhpst.cz
| Parameter | Description |
|---|---|
| Column | BP-5 or HP-5MS Capillary Column |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Liner | Split, single taper, glass wool |
Reversed-Phase Thin-Layer Chromatography (RP-TLC)
Reversed-Phase Thin-Layer Chromatography (RP-TLC) is a significant analytical technique employed for the separation and identification of pharmaceutical compounds, including chlorprothixene. sysrevpharm.org In contrast to normal-phase chromatography, RP-TLC utilizes a nonpolar stationary phase, typically silica (B1680970) gel chemically modified with alkyl chains (e.g., C8 or C18), and a polar mobile phase. analyticaltoxicology.comwalisongo.ac.id This configuration causes nonpolar compounds to be retained more strongly on the stationary phase, while polar compounds travel further up the plate with the mobile phase. walisongo.ac.id
The separation mechanism in RP-TLC is governed by the partitioning of the analyte between the stationary and mobile phases. For a compound like chlorprothixene, its retention behavior is influenced by the composition of the mobile phase, which often consists of mixtures of water with organic modifiers like methanol (B129727) or acetonitrile. science.gov The pH of the mobile phase can also play a crucial role, particularly for ionizable compounds, as it affects their charge and, consequently, their polarity and interaction with the stationary phase. pageplace.de
While specific detailed research findings on the RP-TLC analysis of chlorprothixene citrate (B86180) are not extensively elaborated in the provided context, it is recognized as a certified analytical technique for the drug. sysrevpharm.org The methodology generally involves spotting the sample onto the RP-TLC plate, developing the plate in a sealed chamber with the chosen mobile phase, and finally, visualizing the separated spots, often under UV light. silicycle.com The retention factor (Rf) value is then calculated to identify the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become a cornerstone technique for the analysis of pharmaceuticals in complex biological matrices due to its exceptional sensitivity and selectivity. phenomenex.comkuleuven.be This method is particularly well-suited for the quantitative analysis of antipsychotic drugs like chlorprothixene in human plasma and serum. waters.commdpi.com
The process typically begins with a simple sample preparation step, such as protein precipitation, where a solvent like acetonitrile is added to a small volume of plasma (e.g., 50 µL) to remove proteins that could interfere with the analysis. phenomenex.comwaters.com The supernatant is then diluted and injected into the LC-MS/MS system.
The chromatographic separation is achieved using a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system, often with a reversed-phase column (e.g., C18). waters.comresearchgate.net A gradient elution with a mobile phase consisting of an aqueous component (like ammonium (B1175870) formate) and an organic component (like methanol or acetonitrile) separates the analytes based on their polarity.
Following separation, the eluent is introduced into a tandem mass spectrometer. kuleuven.be Electrospray ionization (ESI) in the positive mode (ESI+) is commonly used to ionize the chlorprothixene molecules. waters.com The mass spectrometer then operates in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the ionized molecule of chlorprothixene) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This two-stage mass filtering provides very high specificity and reduces background noise, allowing for accurate quantification even at low concentrations. kuleuven.bewaters.com
Table 1: Typical LC-MS/MS Parameters for Antipsychotic Drug Analysis
| Parameter | Description |
|---|---|
| Sample Volume | 50 µL of human plasma |
| Sample Preparation | Protein Precipitation |
| Chromatography | ACQUITY UPLC I-Class System |
| Column | XSelect HSS C18 SB XP, 2.5 µm |
| Ionization Mode | Electrospray Positive (ESI+) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Desolvation Temp. | 650 °C |
This interactive table summarizes typical parameters used in LC-MS/MS methods for analyzing panels of antipsychotic drugs, which would be applicable to chlorprothixene. waters.com
Electrochemical and Potentiometric Detection Methods
Electrochemical methods offer a rapid, cost-effective, and sensitive alternative to chromatographic techniques for the determination of pharmaceutical compounds like chlorprothixene. worktribe.com These methods are based on measuring the potential (potentiometry) or current (voltammetry) in an electrochemical cell containing the analyte. brown.edu They are particularly useful for electroactive species, i.e., molecules that can be oxidized or reduced at an electrode surface.
Voltammetric Techniques
Voltammetry measures the current that flows as a function of a controlled applied potential. brown.edu For chlorprothixene, adsorptive stripping voltammetry (AdSV) using a glassy carbon electrode has been shown to be a highly sensitive method. nih.gov This technique involves a two-step process:
Preconcentration: Chlorprothixene is strongly adsorbed onto the surface of a glassy carbon electrode from the sample solution. This step is performed at open-circuit for a set period (e.g., 10 minutes) to accumulate the analyte on the electrode surface. nih.gov
Voltammetric Scan: A potential scan, typically using a differential pulse waveform, is applied to the electrode. This causes the adsorbed chlorprothixene to be oxidized, generating a current peak whose height is directly proportional to the concentration of the drug in the sample. nih.gov
This method allows for the detection of chlorprothixene at trace levels (ng/mL). The sensitivity is evaluated based on variables such as the pH of the electrolyte solution, accumulation time, and scan parameters. nih.gov Research has demonstrated a linear relationship between the peak current and chlorprothixene concentration up to 1 µg/mL. nih.gov
Table 2: Performance of Adsorptive Stripping Voltammetry for Chlorprothixene
| Parameter | Value |
|---|---|
| Technique | Differential-Pulse Adsorptive Stripping Voltammetry |
| Working Electrode | Glassy Carbon Electrode |
| Linear Range | Up to 1 µg/mL |
| Detection Limit | 2 ng/mL (with 10 min preconcentration) |
| Relative Standard Deviation | 3.2% (at 0.6 µg/mL level) |
This interactive table presents the performance characteristics of a validated voltammetric method for chlorprothixene analysis. nih.gov
Potentiometric Methods
Potentiometry involves measuring the potential difference between an indicator electrode and a reference electrode in an electrochemical cell at near-zero current. libretexts.org The potential of the indicator electrode is related to the activity (and thus concentration) of the analyte. For the analysis of pharmaceutical salts like chlorprothixene citrate, ion-selective electrodes (ISEs) are often employed. researchgate.netmdpi.com
The construction of an ISE for a specific drug typically involves creating a membrane that selectively interacts with the drug cation. mdpi.com This is often achieved by forming an ion-pair complex between the target drug cation (chlorprothixene) and a large, lipophilic counter-ion (such as tetraphenylborate). researchgate.netmdpi.com This ion-pair is incorporated into a polymeric membrane (e.g., PVC), which is then placed in the electrode body.
When the electrode is immersed in a solution containing chlorprothixene, an equilibrium is established at the membrane-solution interface, generating a potential that is logarithmically proportional to the concentration of the chlorprothixene cation. mdpi.com These sensors can exhibit a Nernstian or near-Nernstian response over a wide concentration range. researchgate.net
Modified Electrode Development for Enhanced Sensitivity
The sensitivity, selectivity, and stability of electrochemical sensors can be significantly improved by modifying the surface of the working electrode. mdpi.com While a bare glassy carbon electrode is effective for chlorprothixene detection via adsorption, further enhancements are possible through the use of advanced materials. nih.gov
The principle of adsorptive preconcentration itself is a form of surface interaction that enhances the signal. nih.gov The development of modern sensors focuses on creating surfaces with a high affinity for the target analyte and excellent electron transfer properties. researchgate.net
Methods for electrode modification include:
Nanomaterials: Incorporating nanoparticles (e.g., silver, gold) or carbon-based nanomaterials (e.g., carbon nanotubes) into a carbon paste electrode can increase the electroactive surface area and catalyze the electrochemical reaction, leading to higher sensitivity. mdpi.com
Polymers and Zeolites: Coating the electrode with specific polymers or porous materials like zeolites can create a selective binding layer that enhances the accumulation of the analyte while minimizing interference from other substances. brjac.com.br
Metal-Organic Frameworks (MOFs): These materials possess a high surface area and tunable porosity, making them promising candidates for modifying electrodes to achieve highly sensitive and selective detection of organic molecules. mdpi.com
For chlorprothixene, developing a sensor with a modified electrode could potentially lower the detection limit and improve the selectivity of voltammetric or potentiometric methods. nih.govmdpi.com
Method Validation and Performance Parameters in Research
The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose and provides reliable, reproducible, and accurate results. scispace.com For the analysis of this compound, any developed method (chromatographic or electrochemical) must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). sysrevpharm.orgresearchgate.net
Key performance parameters that are evaluated during method validation include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. rroij.com
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. rroij.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples. scispace.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision). rroij.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. sysrevpharm.org
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sysrevpharm.org
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage. rroij.com
Table 3: Key Method Validation Parameters
| Parameter | Description |
|---|---|
| Accuracy | Closeness of measured value to the true value; often expressed as % recovery. |
| Precision | Agreement between repeated measurements; expressed as Relative Standard Deviation (%RSD). |
| Linearity | Proportionality of the signal to the analyte concentration; evaluated by the correlation coefficient (R²). |
| LOD | The lowest concentration at which the analyte's presence can be detected. |
| LOQ | The lowest concentration that can be measured with acceptable accuracy and precision. |
| Specificity | Ability to measure only the desired analyte without interference. |
| Robustness | Resistance to small, deliberate changes in analytical parameters. |
This interactive table outlines the essential parameters for the validation of analytical methods in pharmaceutical research. scispace.comrroij.com
Linearity and Calibration Range Determination
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. This is typically evaluated by analyzing a series of standards across a specified range. For instance, a derivative spectrophotometric method for Chlorprothixene hydrochloride (HCl) has demonstrated linearity in the concentration range of 0.4–3 μg/mL. sysrevpharm.org The relationship between concentration and absorbance is established through a calibration curve, and the correlation coefficient (r²) is a key indicator of linearity, with values close to 1 being ideal. sysrevpharm.org
The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been shown to have a suitable level of precision, accuracy, and linearity. scispace.com For High-Performance Liquid Chromatography (HPLC) methods, the linearity is often assessed over a wider range, for example, from 10 to 50 mcg/ml for some pharmaceutical compounds. wisdomlib.org
Table 1: Representative Linearity and Calibration Range Data for an Analytical Method
| Parameter | Value |
|---|---|
| Analytical Method | Derivative Spectrophotometry |
| Calibration Range | 0.4–3 μg/mL |
Note: This table is for illustrative purposes and is based on findings for a spectrophotometric method for Chlorprothixene HCl. sysrevpharm.org
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wisdomlib.org
For the derivative spectrophotometric analysis of Chlorprothixene HCl, the LOD was reported to be in the range of 0.0531–0.0611 μg/mL, while the LOQ was found to be between 0.1776–0.2044 μg/mL. sysrevpharm.org These values are crucial for determining the suitability of a method for analyzing samples with very low concentrations of the analyte. For HPLC methods, the LOD and LOQ for similar compounds have been reported as 0.11 μg/ml and 0.34 μg/ml, respectively. wisdomlib.org
Table 2: Indicative LOD and LOQ Values for Chlorprothixene Analysis
| Parameter | Spectrophotometric Method (μg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.0531–0.0611 |
Note: Data is based on a study of Chlorprothixene HCl. sysrevpharm.org
Precision and Accuracy Assessments
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Accuracy is the closeness of the test results obtained by the method to the true value and is often expressed as percent recovery. wisdomlib.org
Validation of an analytical method involves determining both intra-day (repeatability) and inter-day (intermediate precision) precision. For a method to be considered precise, the %RSD values should typically be less than 2%. wisdomlib.org Accuracy is assessed by spiking a blank matrix with a known concentration of the analyte and measuring the recovery. Acceptable recovery values are generally within 98-102%. nih.gov
Table 3: Illustrative Precision and Accuracy Data for a Validated Analytical Method
| Parameter | Concentration Level | Acceptance Criteria |
|---|---|---|
| Precision (%RSD) | ||
| Intra-day | Low, Medium, High | < 2% |
| Inter-day | Low, Medium, High | < 2% |
| Accuracy (% Recovery) | ||
| Low (e.g., 80%) | 98-102% | |
| Medium (e.g., 100%) | 98-102% |
Note: This table presents typical acceptance criteria for precision and accuracy in pharmaceutical analysis. wisdomlib.orgnih.gov
Reproducibility and Robustness Studies
Reproducibility assesses the precision of a method when it is performed by different analysts, in different laboratories, and with different equipment. It demonstrates the transferability of the analytical method. wisdomlib.org
Robustness is the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. wisdomlib.org For an HPLC method, these variations could include changes in the mobile phase composition, pH, flow rate, and column temperature. For Gas Chromatography-Mass Spectrometry (GC-MS), robustness might be tested by altering parameters such as the injection volume or oven temperature ramp rate. The method is considered robust if the results remain within acceptable limits despite these minor changes. brieflands.com
Sample Preparation Strategies for Complex Biological Matrices in Research
The analysis of this compound in biological matrices such as plasma, blood, or urine presents a significant challenge due to the presence of endogenous interfering substances like proteins and lipids. Effective sample preparation is therefore a critical step to ensure the accuracy and reliability of the analytical results.
Protein Precipitation (PPT)
Protein precipitation is a widely used technique for the removal of proteins from biological samples. It involves the addition of a precipitating agent, typically an organic solvent or a strong acid, to the sample. nih.gov
Acetonitrile is a commonly used organic solvent for this purpose. scielo.br A general procedure involves adding a volume of cold acetonitrile (e.g., three to four times the sample volume) to the plasma sample. sigmaaldrich.com The mixture is then vortexed to ensure thorough mixing and centrifuged at high speed to pellet the precipitated proteins. chromforum.org The resulting supernatant, which contains the analyte of interest, can then be decanted and further processed or directly injected into the analytical instrument. chromforum.org
A Step-by-Step Protein Precipitation Protocol using Acetonitrile:
To a known volume of plasma (e.g., 100 µL), add a threefold volume of cold acetonitrile (300 µL). thermofisher.com
Vortex the mixture vigorously for a short period (e.g., 30 seconds) to ensure complete protein precipitation.
Centrifuge the sample at a high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 10 minutes) to obtain a compact protein pellet.
Carefully collect the clear supernatant containing the analyte.
The supernatant can then be evaporated to dryness and reconstituted in a suitable solvent for analysis or injected directly into the analytical system. chromforum.org
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a separation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous phase and an organic solvent. elementlabsolutions.com The choice of the organic solvent and the pH of the aqueous phase are critical parameters that determine the extraction efficiency. For basic drugs like Chlorprothixene, the pH of the biological sample is typically adjusted to a basic value to ensure the drug is in its non-ionized, more organic-soluble form.
A General Step-by-Step Liquid-Liquid Extraction Procedure:
Place a measured volume of the biological sample (e.g., blood or urine) into a separatory funnel or a suitable extraction tube. libretexts.org
Adjust the pH of the sample to a basic pH (e.g., pH 9-11 for basic drugs) using a suitable buffer or base. elementlabsolutions.com
Add a specific volume of an immiscible organic solvent (e.g., a mixture of chloroform (B151607) and isopropanol). forensicresources.org
Stopper the funnel or tube and shake vigorously for a set period (e.g., 1-2 minutes) to facilitate the transfer of the analyte from the aqueous to the organic phase. libretexts.org It is important to periodically vent the funnel to release any pressure buildup. libretexts.org
Allow the two phases to separate completely. The organic layer, containing the analyte, can then be collected. libretexts.org
The collected organic phase may be washed with a basic aqueous solution to remove any acidic impurities.
The organic solvent is then evaporated, and the residue is reconstituted in a small volume of a solvent compatible with the analytical instrument for subsequent analysis.
Solid-Phase Extraction (SPE) and its Innovations
Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique in analytical chemistry for the isolation and concentration of analytes from complex matrices, such as biological fluids. The principle of SPE involves the partitioning of a compound between a solid phase (sorbent) and a liquid phase (sample and solvents). The process generally consists of four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest.
For the analysis of chlorprothixene, SPE provides a robust method for its extraction from biological samples like human blood serum. A notable application involves the use of cyclohexyl (CH) SPE columns. In a study focused on the isolation of several tricyclic antidepressants and chlorprothixene, this method demonstrated high efficiency. The use of CH cartridges for the extraction of chlorprothixene from 500 µL of spiked human serum samples yielded a high recovery rate of 99.7% ± 2.3%. This high recovery underscores the suitability of SPE for the quantitative analysis of chlorprothixene in clinical and forensic toxicology.
The field of solid-phase extraction is continually evolving, with several innovations aimed at improving efficiency, reducing solvent consumption, and enhancing selectivity. These advancements are highly relevant for the analysis of pharmaceutical compounds like chlorprothixene.
Innovations in Solid-Phase Extraction:
Dispersive Solid-Phase Extraction (d-SPE): Introduced as a modification of traditional SPE, d-SPE involves dispersing the sorbent directly into the sample solution. This increases the contact area between the sorbent and the analyte, leading to faster extraction times and reduced solvent usage. After a brief period of vortexing or shaking, the sorbent is separated by centrifugation. This technique has been successfully applied to the extraction of various drugs from complex matrices.
Molecularly Imprinted Polymers (MIPs): MIPs are highly selective synthetic polymers with tailor-made recognition sites for a specific target molecule (the template). In the context of chlorprothixene analysis, an MIP could be synthesized using chlorprothixene or a structural analog as the template. This would result in a sorbent with a high affinity and selectivity for chlorprothixene, allowing for its effective separation from structurally similar compounds and endogenous matrix components.
"Smart Adsorbents": This category includes materials that respond to external stimuli such as pH, temperature, or a magnetic field. Magnetic solid-phase extraction (MSPE), for instance, utilizes magnetic nanoparticles as the sorbent. This simplifies the separation process, as the sorbent with the adsorbed analyte can be easily isolated from the sample matrix using an external magnet, eliminating the need for centrifugation or filtration.
These innovations in SPE offer significant advantages for the analysis of chlorprothixene, leading to cleaner extracts, higher throughput, and more environmentally friendly procedures.
Table 1: Example of a Solid-Phase Extraction Method for Chlorprothixene
| Parameter | Description |
|---|---|
| Analyte | Chlorprothixene |
| Matrix | Human Blood Serum |
| SPE Sorbent | Cyclohexyl (CH) |
| Sample Volume | 500 µL |
| Recovery | 99.7% ± 2.3% |
Micro-Extraction Techniques
Micro-extraction techniques are miniaturized versions of traditional sample preparation methods, designed to significantly reduce the consumption of organic solvents and the required sample volume. These "green" analytical techniques offer high enrichment factors and are often compatible with direct coupling to chromatographic systems. Several micro-extraction techniques have shown great potential for the analysis of antipsychotic drugs, including chlorprothixene.
Hollow Fiber-Based Solid-Phase Microextraction (HF-SPME):
A particularly effective and innovative approach for the determination of chlorprothixene is hollow fiber-based solid-phase microextraction (HF-SPME). This technique utilizes a porous hollow fiber membrane as a sorbent for the extraction of analytes. A recent study developed and validated a method using HF-SPME coupled with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the simultaneous determination of chlorprothixene and four other antipsychotics in human whole blood and urine. nih.gov
In this method, a polyether sulfone hollow fiber was selected as the adsorption medium. The extraction process involved the adsorption of the analytes onto the hollow fiber from the biological sample, facilitated by ultrasonication. Following adsorption, the fiber was transferred to a tube containing a desorption solvent, and the analytes were desorbed, again with the aid of ultrasound, before instrumental analysis. nih.gov This method proved to be highly sensitive, with limits of quantification for chlorprothixene at the picogram per milliliter level. nih.gov
Other Promising Micro-Extraction Techniques:
Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized version of SPE where the sorbent (typically 1-4 mg) is packed into a syringe. nih.govnih.gov This allows for the processing of small sample volumes (as low as 10 µL) and the elution of the analyte in a small volume of solvent that can be directly injected into a chromatographic system. nih.gov The sorbent can be reused multiple times, making it a cost-effective and efficient technique for routine analysis. nih.gov
Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. ua.es This creates a cloudy solution of fine droplets of the extraction solvent, maximizing the surface area for analyte transfer. After centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis. DLLME is known for its speed, simplicity, and high enrichment factors. ua.es
These micro-extraction techniques represent the forefront of modern analytical sample preparation, offering sensitive, rapid, and environmentally sustainable methods for the determination of chlorprothixene in complex biological matrices.
Table 2: Research Findings on HF-SPME for Chlorprothixene Analysis
| Parameter | Whole Blood | Urine |
|---|---|---|
| Extraction Technique | Hollow Fiber-Based Solid-Phase Microextraction (HF-SPME) | Hollow Fiber-Based Solid-Phase Microextraction (HF-SPME) |
| Hollow Fiber Material | Polyether sulfone | Polyether sulfone |
| Limit of Quantification (LOQ) | 25.0 pg/mL | 12.5 pg/mL |
| Extraction Recovery | 46.4% - 96.6% | 65.2% - 101.9% |
| Precision (RSD) | ≤ 13.3% | ≤ 13.3% |
Data sourced from a study on the determination of five antipsychotics in human whole blood and urine. nih.gov
Computational Chemistry and Molecular Modeling of Chlorprothixene Citrate
Quantum Chemical Investigations (DFT and TDDFT)
Quantum chemical methods are essential for understanding the intrinsic properties of a molecule. DFT has become a standard method for calculating the electronic structure of molecules due to its balance of accuracy and computational efficiency. TDDFT extends this capability to study excited-state properties, which are crucial for understanding how molecules interact with light.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. github.iomolpro.net This process involves calculating the molecular energy at various atomic arrangements to find the conformation with the lowest possible energy (the global minimum) on the potential energy surface. For a flexible molecule like Chlorprothixene (B1288), which contains a tricyclic thioxanthene (B1196266) ring system and a side chain, multiple low-energy conformations (conformers) may exist.
Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)), researchers can systematically explore the conformational landscape to identify the most stable isomer (cis or trans) and the orientation of the side chain. nih.govresearchgate.net The resulting optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles, which are fundamental for all subsequent computational analyses.
Illustrative Data Table: Optimized Geometric Parameters for Chlorprothixene This table represents the type of data that would be generated from a DFT geometry optimization study. The values are hypothetical.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=C (in thioxanthene ring) | 1.40 Å |
| C-S | 1.78 Å | |
| C-Cl | 1.75 Å | |
| C-N (side chain) | 1.47 Å | |
| Bond Angle | C-S-C | 100.5° |
| C-C-Cl | 120.2° | |
| Dihedral Angle | Thioxanthene ring fold | 145.0° |
Understanding the electronic properties of Chlorprothixene is key to explaining its reactivity and interactions with biological targets. DFT calculations provide access to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
TDDFT is employed to predict the electronic absorption spectra (UV-Vis spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states. mdpi.comsfasu.edu This analysis can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. ncssm.edu Such predictions are valuable for interpreting experimental spectra and understanding the nature of the electronic transitions, such as π→π* or n→π* transitions within the molecule's chromophore. researchgate.net
Illustrative Data Table: Calculated Electronic Properties of Chlorprothixene This table represents the type of data that would be generated from DFT/TDDFT calculations. The values are hypothetical.
| Property | Value | Description |
| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicator of chemical reactivity and stability |
| Predicted λmax | 265 nm | Wavelength of maximum UV-Vis absorption |
| Oscillator Strength (f) | 0.45 | Theoretical intensity of the main electronic transition |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. mdpi.comdntb.gov.ua It is a valuable tool for identifying the electron-rich and electron-deficient regions of a molecule, which are crucial for understanding intermolecular interactions, including drug-receptor binding. researchgate.netrsc.org MEP maps are calculated using the results of a DFT geometry optimization. rsc.org
In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack and are favorable for interacting with positive sites on a receptor. Conversely, regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. For Chlorprothixene, MEP analysis would likely reveal negative potential around the chlorine atom and the sulfur atom of the thioxanthene ring, as well as the nitrogen atom in the side chain, highlighting these as key sites for electrostatic interactions. nih.govrsc.org
Intramolecular charge transfer (ICT) refers to the redistribution of electron density within a molecule upon electronic excitation or chemical interaction. semanticscholar.orgvanderbilt.edunih.gov This phenomenon is critical for understanding the photophysical properties and reactivity of many organic molecules. mdpi.com Computational methods, such as Natural Bond Orbital (NBO) analysis or charge density difference plots derived from TDDFT calculations, can quantify the extent and direction of charge transfer during an electronic transition. nih.gov
For Chlorprothixene, analysis would focus on the charge redistribution between the electron-donating dimethylaminopropylidene side chain and the relatively electron-accepting chlorinated thioxanthene ring system upon photoexcitation. Understanding this charge transfer is important for predicting the molecule's behavior in different solvent environments and its potential for photo-induced reactions. nih.gov
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. mdpi.com Chemical hardness (η) and its inverse, global softness (S), are fundamental properties derived from the HOMO and LUMO energies. researchgate.netias.ac.in
Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. researchgate.net
Global Softness (S) represents the molecule's polarizability and readiness to undergo chemical reactions. "Soft" molecules have a small HOMO-LUMO gap and are generally more reactive. ias.ac.in
These global reactivity descriptors are calculated using the following equations based on the energies of the frontier molecular orbitals: η = (ELUMO – EHOMO) / 2 S = 1 / (2η)
Calculating these values for Chlorprothixene provides a quantitative measure of its stability and reactivity, which can be compared with other related compounds to understand trends in its chemical behavior. ijnc.ir
Illustrative Data Table: Global Reactivity Descriptors for Chlorprothixene This table represents the type of data that would be generated from conceptual DFT calculations. The values are hypothetical and derived from the illustrative electronic properties above.
| Descriptor | Formula | Calculated Value |
| Chemical Hardness (η) | (ELUMO – EHOMO) / 2 | 2.35 eV |
| Global Softness (S) | 1 / (2η) | 0.21 eV-1 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 eV |
| Electrophilicity Index (ω) | μ2 / (2η) | 3.15 eV |
Structure-Activity Relationship (SAR) Studies through Computational Approaches
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. nih.govslideshare.net Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a mathematical framework for this purpose. wikipedia.orgmdpi.com QSAR models attempt to correlate variations in the biological activity of a series of compounds with changes in their molecular descriptors. nih.gov
For Chlorprothixene, a computational SAR study would involve:
Dataset Assembly: Compiling a series of Chlorprothixene analogs with experimentally measured biological activities (e.g., dopamine (B1211576) receptor affinity).
Descriptor Calculation: Calculating a wide range of molecular descriptors for each analog. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial atomic charges), steric descriptors (e.g., molecular volume, surface area), and physicochemical properties (e.g., logP).
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model that links the descriptors to the observed activity.
Validation: Rigorously validating the model to ensure its predictive power.
A validated QSAR model for Chlorprothixene and its derivatives could elucidate which structural features—such as the position of the chlorine atom, the geometry of the double bond (cis/trans), or the nature of the substituents on the side-chain nitrogen—are most critical for its pharmacological activity. This knowledge is invaluable for guiding the rational design of new, more potent, or selective analogs.
Molecular Docking and Virtual Screening Applications
Predicting the binding affinity between a small molecule ligand like Chlorprothixene and its protein target is a cornerstone of computer-aided drug design. nih.gov Binding affinity, often expressed as the Gibbs free energy of binding (ΔG), indicates the strength of the interaction; more negative values correspond to a more stable and thermodynamically favorable complex. rowansci.com Computational methods are widely used to estimate this value, helping to prioritize candidate molecules during the drug discovery process. nih.gov
Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a receptor, which in turn is used to estimate the binding affinity. nih.gov Following docking, scoring functions—which can be physics-based, empirical, or knowledge-based—are applied to rank different binding poses and predict affinity. More advanced methods utilize machine learning and deep learning models, which can be trained on large datasets of known protein-ligand complexes and their experimentally determined binding affinities. nih.govnih.gov These models often use a combination of structural information from the complex and various physicochemical descriptors of the ligand and protein to improve prediction accuracy. nih.gov For Chlorprothixene, these methods could be applied to predict its binding affinity to various G-protein coupled receptors (GPCRs), providing a quantitative basis for its observed polypharmacology.
Before predicting binding affinity, the specific location on the protein where the ligand binds—the binding site—must be identified. mdpi.com Computational approaches are essential for this task, especially for proteins where the binding site is not experimentally known. unomaha.edu These methods can be broadly categorized into geometric, energetic, and template-based approaches. mdpi.comunomaha.edu
Geometric methods identify binding sites by analyzing the protein's surface topology, typically searching for clefts or pockets that are large enough to accommodate a small molecule. unomaha.edu Energy-based approaches use computational probes (e.g., small organic functional groups) to map the protein surface, identifying regions that exhibit favorable interaction energies. unomaha.edu Template-based or evolutionary methods rely on structural similarity; if the target protein is structurally similar to another protein with a known binding site, it is inferred that the target protein has a comparable binding site in the same location. mdpi.com For a target of Chlorprothixene, such as a dopamine receptor, these computational tools can predict the most probable binding pocket, guiding subsequent docking and affinity prediction studies. scispace.com
Analysis of Intermolecular Interactions (e.g., C-H⋯π interactions)
The stability of a protein-ligand complex is determined by a network of non-covalent intermolecular interactions. Understanding these specific interactions is crucial for rational drug design. For Chlorprothixene, which contains a large, electron-rich tricyclic thioxanthene ring system, π-system interactions are particularly important.
One such significant interaction is the C-H⋯π interaction, which is considered a type of weak or non-conventional hydrogen bond. mdpi.com In this interaction, a polarized C-H bond acts as the hydrogen bond donor, and the electron cloud of an aromatic π-system (from either the ligand or a protein residue like Phenylalanine, Tyrosine, or Tryptophan) serves as the acceptor. mdpi.com These interactions are primarily governed by dispersion forces rather than electrostatics. mdpi.com The conformationally restricted side chain of proline residues can also interact favorably with aromatic systems via C-H⋯π interactions. nih.gov
In addition to C-H⋯π interactions, π-π stacking is another critical interaction for aromatic molecules. This occurs between the π-systems of Chlorprothixene's thioxanthene core and aromatic residues in the binding pocket. Favorable π-π interactions are often the result of π-σ attractions overcoming direct π-π repulsions, leading to offset or slipped geometries. researchgate.net A detailed analysis of these intermolecular forces using computational chemistry methods provides a molecular-level understanding of how Chlorprothixene recognizes and binds to its protein targets, offering valuable insights for the optimization of its structure to enhance potency and selectivity.
Pharmacological Interactions of Chlorprothixene Citrate at a Mechanistic Level
Investigation of Cytochrome P450 Enzyme Modulation (In Vitro Studies)
The cytochrome P450 (CYP) system is a critical component of drug metabolism, and modulation of these enzymes can lead to significant alterations in the pharmacokinetics of co-administered drugs. d-nb.info In vitro studies are essential for characterizing a compound's potential to either inhibit or induce CYP enzymes. mdpi.comeuropa.eu
Inhibition and Induction Potencies of P450 Enzymes
In vitro studies have begun to characterize the inhibitory profile of chlorprothixene (B1288) against various CYP450 isoforms. Notably, chlorprothixene has been identified as an inhibitor of CYP1A2 and CYP2D6. drugbank.com One study focusing on the inhibition of CYP1B1, an enzyme overexpressed in several types of cancerous tumors, found that chlorprothixene exhibited promising inhibitory activity with an IC50 value in the range of 0.07–3.00 μM. acs.org The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. nih.gov
While specific IC50 or Ki values for chlorprothixene's inhibition of CYP1A2 and CYP2D6 are not extensively detailed in the reviewed literature, data from structurally related phenothiazine (B1677639) antipsychotics can provide some context. For instance, chlorpromazine (B137089) was found to inhibit CYP1A2 with an IC50 of 9.5 μM, and both chlorpromazine and thioridazine (B1682328) were significant inhibitors of CYP2D6, with IC50 values of 20 μM and 3.5 μM, respectively. nih.gov Thioridazine also displayed a potent Ki of 1.75 μM for CYP2D6. nih.gov
Information regarding the potential of chlorprothixene to induce CYP450 enzymes is currently limited in the available scientific literature. CYP induction is a process where a drug enhances the expression of a CYP enzyme, which can accelerate the metabolism of other drugs, potentially reducing their efficacy. d-nb.infoplos.org In vitro models using human hepatocytes are the standard for assessing induction potential. europa.eu
| CYP Isoform | Interaction | Reported In Vitro Value (Chlorprothixene) | Context from Related Compounds (IC50/Ki) |
| CYP1B1 | Inhibition | IC50: 0.07–3.00 μM acs.org | Not Applicable |
| CYP1A2 | Inhibition | Inhibitor drugbank.com | Chlorpromazine IC50: 9.5 μM nih.gov |
| CYP2D6 | Inhibition | Inhibitor drugbank.com | Thioridazine IC50: 3.5 μM, Ki: 1.75 μM nih.gov |
| CYP3A4 | Substrate | Substrate drugbank.com | Not Applicable |
| CYP Induction | Induction | Data not available | Not Applicable |
Theoretical and In Vitro Studies on Receptor-Level Competitive or Allosteric Modulation with Other Agents
Chlorprothixene's therapeutic and side effects are largely attributed to its antagonist activity at a wide range of neurotransmitter receptors. In vitro binding assays are fundamental in determining the affinity of a drug for its target receptors, typically expressed as the inhibition constant (Ki). medchemexpress.com A lower Ki value indicates a higher binding affinity.
Chlorprothixene demonstrates high affinity for several dopamine (B1211576), serotonin (B10506), and histamine (B1213489) receptors. This broad receptor-binding profile explains its antipsychotic, sedative, and other clinical effects. medchemexpress.com The primary mechanism of action is believed to be the blockade of postsynaptic dopamine D2 receptors in the brain.
In vitro competitive binding studies have quantified the affinity of chlorprothixene for these receptors. For example, it binds with high affinity to human dopamine receptors D1, D2, D3, and D5, with Ki values of 18 nM, 2.96 nM, 4.56 nM, and 9 nM, respectively. medchemexpress.comselleckchem.commedchemexpress.com It also shows strong antagonism at histamine H1 receptors (Ki of 3.75 nM) and various serotonin receptors, including 5-HT2, 5-HT6, and 5-HT7 (pKi values of 9.4, 8.5, and 8.3, respectively). medchemexpress.com
While these binding affinities indicate competitive antagonism at the orthosteric site (the primary binding site for the endogenous ligand), there is a lack of specific in vitro studies investigating the allosteric modulation by chlorprothixene or its competitive interaction with other therapeutic agents at these receptors in a detailed mechanistic manner. Allosteric modulators bind to a site on the receptor distinct from the orthosteric site, altering the receptor's response to the endogenous ligand. mdpi.comgoogle.com A study did note that chlorprothixene interacts with the REST-binding site of the corepressor mSin3, suggesting potential polypharmacological activity beyond its primary receptor targets. nih.gov
| Receptor | Type | Reported In Vitro Binding Affinity (Ki) |
| Dopamine D1 | Antagonist | 18 nM medchemexpress.comselleckchem.commedchemexpress.com |
| Dopamine D2 | Antagonist | 2.96 nM medchemexpress.comselleckchem.com |
| Dopamine D3 | Antagonist | 4.56 nM medchemexpress.comselleckchem.com |
| Dopamine D5 | Antagonist | 9 nM medchemexpress.comselleckchem.com |
| Histamine H1 | Antagonist | 3.75 nM medchemexpress.comselleckchem.com |
| Serotonin 5-HT2 | Antagonist | pKi: 9.4 medchemexpress.com |
| Serotonin 5-HT6 | Antagonist | pKi: 8.5 medchemexpress.com |
| Serotonin 5-HT7 | Antagonist | pKi: 8.3 medchemexpress.com |
Influence on Drug Transport Proteins (e.g., P-glycoprotein, BCRP)
Drug transport proteins, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are ATP-binding cassette (ABC) transporters that play a crucial role in drug disposition and multidrug resistance by effluxing substrates from cells. researchgate.netfrontiersin.org Inhibition of these transporters can lead to significant drug-drug interactions.
In vitro studies have identified chlorprothixene as an inhibitor of major ABC transporters. researchgate.net Specifically, it has been shown to inhibit P-gp, BCRP, and Multidrug Resistance-Associated Protein 2 (MRP2). researchgate.netncats.io One study characterized chlorprothixene as a "general inhibitor" of these three transporters. researchgate.net
Quantitative in vitro data has provided IC50 values for the inhibition of these transporters by chlorprothixene. The IC50 value for the inhibition of P-gp (also known as ABCB1) by chlorprothixene has been reported as 27.47 μM. ncats.io For BCRP (or ABCG2), the IC50 value is 42 μM, and for MRP2 (or ABCC2), it is 74 μM. ncats.ioncats.io These findings suggest that at sufficient concentrations, chlorprothixene has the potential to interfere with the transport of other drugs that are substrates of these efflux pumps.
| Drug Transport Protein | Interaction | Reported In Vitro IC50 Value |
| P-glycoprotein (P-gp/ABCB1) | Inhibition | 27.47 μM ncats.io |
| Breast Cancer Resistance Protein (BCRP/ABCG2) | Inhibition | 42 μM ncats.ioncats.io |
| Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) | Inhibition | 74 μM ncats.ioncats.io |
Future Research Trajectories for Chlorprothixene Citrate and Thioxanthene Analogs
Rational Design and Synthesis of Next-Generation Thioxanthene (B1196266) Derivatives
The foundation of future thioxanthene-based therapies lies in the strategic design and chemical synthesis of new molecules. nih.gov By modifying the core thioxanthene structure, researchers aim to create derivatives with enhanced properties. acs.orgresearchgate.net This process, known as rational drug design, utilizes an understanding of the relationship between a molecule's structure and its biological activity to create compounds with specific, desired effects. nih.gov Recent efforts have focused on methods like the intramolecular Friedel–Crafts reaction to produce novel halogen-substituted 9-aryl/alkyl thioxanthenes. acs.orgresearchgate.netacs.org
A primary goal in developing new thioxanthene derivatives is to enhance their selectivity for specific neurotransmitter receptors. researchgate.net Chlorprothixene (B1288) itself interacts with a wide array of receptors, including dopamine (B1211576) (D1, D2, D3, D4, D5), serotonin (B10506) (5-HT2), histamine (B1213489) (H1), muscarinic acetylcholine (B1216132), and alpha-1 adrenergic receptors. nih.govwikipedia.org This broad activity profile contributes to both its therapeutic effects and its side effects. wikipedia.org Future research aims to create analogs that bind more selectively to specific targets, such as the D2 dopamine receptor, which is crucial for antipsychotic efficacy. wikipedia.orgencyclopedia.pub
By fine-tuning the chemical structure, researchers can reduce a compound's affinity for receptors associated with unwanted effects, such as H1 histamine receptors (linked to sedation) or muscarinic receptors (linked to anticholinergic effects). wikipedia.org For instance, introducing a trifluoromethyl group into the thioxanthene structure is proposed to increase structural rigidity, which could lead to reduced conformational flexibility and improved selectivity. mdpi.com Another approach involves developing allosteric modulators, which are compounds that bind to a secondary site on a receptor to fine-tune its response to the primary neurotransmitter. researchgate.net This strategy offers the potential for greater subtype selectivity and a more nuanced modulation of receptor function, which could be particularly beneficial for G-protein coupled receptors (GPCRs) like the metabotropic glutamate (B1630785) receptors (mGluRs). researchgate.net
Introducing new chemical groups, or functionalities, to the thioxanthene scaffold is a key strategy for expanding its therapeutic potential. acs.orgresearchgate.net Research has shown that substitutions at specific positions on the thioxanthene ring system can significantly alter a compound's neuroleptic potency and biological activity. nih.gov
Recent synthetic strategies have focused on creating novel derivatives with unique properties:
Halogenation: The synthesis of halogen-substituted 9-aryl/alkyl thioxanthene derivatives is being explored. acs.orgresearchgate.netacs.org These halogen groups can serve as handles for attaching new functionalities, potentially enhancing biological activity and allowing for the exploration of new therapeutic applications. acs.orgresearchgate.netacs.org
Sulfone Derivatives: Researchers have demonstrated that thioxanthenes can be converted into sulfone derivatives, opening another avenue for creating compounds with different physicochemical and biological profiles. acs.orgresearchgate.netacs.org
Coupling with Other Moieties: Studies have involved coupling the thioxanthene core with moieties like L-cysteine. mdpi.comacs.org This approach aims to enhance specific biological activities, such as antioxidant or anti-inflammatory effects. mdpi.comacs.org
Tetracyclic Thioxanthenes: The synthesis of tetracyclic thioxanthenes has yielded compounds with potential as antitumor agents and fluorescent probes for theranostic applications, which combine therapy and diagnostics. semanticscholar.orgnih.gov
Table 1: Examples of Synthetic Strategies for Novel Thioxanthene Derivatives
| Synthesis Strategy | Starting Materials | Key Reagents/Conditions | Resulting Derivative Type | Potential Application | Source(s) |
|---|---|---|---|---|---|
| Intramolecular Friedel–Crafts Alkylation | Diaryl thioether alcohols | Trifluoroacetic acid (TFA) as organocatalyst | Halogen-substituted 9-aryl/alkyl thioxanthenes | Enhanced biological activity, drug synthesis intermediates | acs.org, acs.org, researchgate.net |
| Ullmann-type C–N Coupling & Cyclization | 1-chloro-4-propoxy-9H-thioxanthen-9-one, various amines | Copper iodide (CuI), K2CO3 | Aminated tetracyclic thioxanthenes | Antitumor agents, theranostics | nih.gov |
| Coupling with Amino Acids | 9-phenyl-9H-thioxanthen-9-ol, L-cysteine | Boron trifluoride diethyl etherate | Cysteine-coupled thioxanthenes | Anticancer, antioxidant, anti-inflammatory agents | acs.org |
| Oxidation | 9-aryl/alkyl thioxanthene | Oxidation agent | Thioxanthene sulfone derivative | Novel biological activities | acs.org, acs.org |
Elucidation of Undiscovered Molecular Mechanisms of Action
While the primary mechanism of older thioxanthenes involves dopamine receptor blockade, future research is dedicated to uncovering additional molecular pathways through which these compounds exert their effects. encyclopedia.pubdrugbank.com This exploration could reveal opportunities for repurposing these drugs for new diseases and for designing novel analogs with unique mechanisms. researchgate.net
Recent studies suggest that the biological activity of chlorprothixene and its analogs extends beyond their effects on traditional neurotransmitter receptors. This has opened up promising avenues for repurposing these compounds for non-psychiatric conditions.
Anticancer Activity: Thioxanthene derivatives are being investigated for their potential as cancer therapeutics. acs.orgbiointerfaceresearch.com In silico studies have identified potential targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2), both of which are critical in tumor angiogenesis and inflammation. biointerfaceresearch.com Furthermore, chlorprothixene has been identified as a potential drug for acute myeloid leukemia (AML), where it was found to induce both apoptosis (programmed cell death) and autophagy in AML cells. researchgate.netresearchgate.net Some tetracyclic thioxanthene derivatives have also shown inhibitory activity against human tumor cell lines. semanticscholar.orgnih.gov
Antimicrobial Properties: Thioxanthenes have demonstrated antibacterial and other antimicrobial activities. encyclopedia.pubnih.govmdpi.com Research is ongoing to clarify the precise mechanisms of this action, with molecular docking studies suggesting favorable interactions with key bacterial targets like efflux pumps. nih.gov This suggests a potential role for thioxanthenes as either standalone antimicrobial agents or as adjuvants that could restore the sensitivity of resistant bacteria to existing antibiotics. nih.govnih.gov
Anti-inflammatory and Antioxidant Effects: Chlorprothixene and flupentixol have been shown to possess anti-inflammatory and antioxidant properties. nih.gov One identified mechanism for this is the inhibition of voltage-gated proton channels in microglia, which in turn reduces the production of damaging reactive oxygen species. nih.gov
Table 2: Potential Novel Biological Targets for Thioxanthene Derivatives
| Target Class | Specific Target(s) | Potential Therapeutic Area | Investigated Derivative(s) | Source(s) |
|---|---|---|---|---|
| Cancer-Related Kinases/Enzymes | VEGFR-2, COX-2 | Oncology (Anti-angiogenesis) | 9H-thioxanthene based drugs | biointerfaceresearch.com |
| Apoptosis/Autophagy Pathways | Oncofusion proteins (PML-RARα, AML1-ETO) | Oncology (Acute Myeloid Leukemia) | Chlorprothixene | researchgate.net, researchgate.net |
| Bacterial Efflux Pumps | AcrAB-TolC, NorA | Infectious Disease | Thioxanthones (related structures) | nih.gov |
| Ion Channels | Voltage-gated proton channels (in microglia) | Neuroinflammation | Chlorprothixene, Flupentixol | nih.gov |
The classical understanding of drug action at GPCRs, such as the dopamine D2 receptor, is being expanded by new paradigms in pharmacology. nih.govnih.govsemanticscholar.org Future research on thioxanthenes will increasingly focus on these complex signaling dynamics. Traditionally, drugs were profiled based on their ability to activate or block G-protein signaling. nih.gov However, it is now clear that GPCRs can also signal through a G-protein-independent pathway mediated by proteins called β-arrestins. nih.govnih.gov
This discovery has led to the concept of "functional selectivity" or "biased agonism," where a drug can selectively activate one pathway (e.g., G-protein) while simultaneously blocking another (e.g., β-arrestin) at the same receptor. nih.govnih.gov This is highly relevant for antipsychotics, as it is hypothesized that the desired therapeutic effects and the unwanted side effects may be mediated by these different signaling arms. nih.gov Future research will involve re-characterizing chlorprothixene and designing new thioxanthene analogs based on their specific signaling profiles at dopamine and serotonin GPCRs. nih.gov A deeper understanding of how these compounds differentially modulate G-protein versus β-arrestin pathways could lead to the development of next-generation antipsychotics with superior efficacy and fewer side effects. nih.govresearchgate.net
Advanced Computational Modeling for Drug Discovery and Optimization
The design and development of new drugs is being revolutionized by advanced computational modeling. fmhr.orgfrontiersin.org These in silico techniques allow researchers to predict and analyze the interactions between potential drug molecules and their biological targets, accelerating the discovery process and reducing costs. fmhr.orgnih.gov
For thioxanthene research, computational approaches are indispensable for several key tasks:
Virtual Screening: Large libraries of virtual thioxanthene derivatives can be rapidly screened against the 3D structures of target proteins (e.g., dopamine receptors, VEGFR-2) to identify promising candidates. biointerfaceresearch.comfmhr.org
Molecular Docking: This technique predicts the preferred binding orientation and affinity of a thioxanthene analog within the active site of a target protein. biointerfaceresearch.comfmhr.org Docking studies have been used to explore how 9H-thioxanthene drugs might bind to and inhibit cancer-related targets like VEGFR-2 and COX-2. biointerfaceresearch.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fmhr.orgunipd.it This allows for the prediction of a new analog's potency before it is even synthesized. Quantum chemical approaches have been used to analyze the electron donor-acceptor capacity of antipsychotics, including chlorprothixene, to better understand their mechanism of action. plos.org
Molecular Dynamics (MD) Simulations: MD simulations model the movement of a drug and its target protein over time, providing detailed insights into the stability of the drug-receptor complex and the dynamics of their interaction. fmhr.orgunipd.it
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new thioxanthene derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery pipeline. frontiersin.orgnih.govresearchgate.net
By integrating these computational methods, researchers can rationally design and prioritize the synthesis of next-generation thioxanthene analogs with optimized potency, selectivity, and drug-like properties. fmhr.orgfrontiersin.org
Table 3: Application of Computational Modeling in Thioxanthene Research
| Computational Technique | Description | Application in Thioxanthene Research | Source(s) |
|---|---|---|---|
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein target. | Investigating the binding of 9H-thioxanthenes to VEGFR-2 and COX-2; predicting interactions with bacterial targets. | nih.gov, biointerfaceresearch.com |
| QSAR (Quantitative Structure-Activity Relationship) | Relates chemical structure to biological activity to predict the potency of new compounds. | Analyzing electron donor/acceptor capacity of antipsychotics to understand agonist vs. antagonist properties. | fmhr.org, plos.org |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to understand complex dynamics. | Studying the stability and dynamics of thioxanthene-receptor interactions over time. | fmhr.org, frontiersin.org |
| Virtual Screening | Computationally screens large libraries of compounds against a biological target. | Identifying novel thioxanthene scaffolds with potential activity against new targets. | biointerfaceresearch.com, fmhr.org |
| ADMET Prediction | Predicts the pharmacokinetic and toxicity properties of a drug candidate. | Evaluating the drug-likeness of newly designed thioxanthene analogs early in development. | frontiersin.org, researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Virtual Screening
Machine learning models, including support vector machines (SVMs), random forests (RF), and deep learning (DL) architectures, are trained on datasets of known active and inactive compounds to identify promising new molecules. pharmacyjournal.orgresearchgate.net These techniques are applied in both ligand-based virtual screening (LBVS), which relies on the similarity to known active compounds, and structure-based virtual screening (SBVS), which uses the 3D structure of the biological target. pharmacyjournal.orgresearchgate.net
Application of AlphaFold-Predicted Protein Structures
The availability of highly accurate predicted protein structures has profound implications for research on chlorprothixene and its thioxanthene analogs. These structures can be used in structure-based virtual screening to identify new derivatives with improved binding affinity and selectivity for their targets, such as dopamine and serotonin receptors. The latest iteration, AlphaFold 3, further expands these capabilities by predicting the interactions of proteins with other molecules like ligands, DNA, and RNA, which is critical for drug design. isomorphiclabs.com
A key application is the integration of AlphaFold-predicted structures into proteo-chemometric models. Research has demonstrated that machine learning models can be trained using 3D structural fingerprints from AlphaFold models combined with ligand data to predict protein-molecule interactions. nih.gov A study focusing on G-protein Coupled Receptors (GPCRs), a major class of drug targets, found that models built with AlphaFold structures performed as well as those using experimentally determined structures. nih.gov This approach enables predictions for new or "orphan" targets for which experimental structures are not available, thereby broadening the scope of drug discovery for thioxanthene analogs. nih.gov
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity
The development of advanced analytical methods is crucial for the accurate quantification of chlorprothixene and its metabolites in biological samples and pharmaceutical formulations. Recent research has focused on creating techniques with improved sensitivity and specificity, allowing for more precise pharmacokinetic studies and therapeutic drug monitoring.
Several novel methods have been reported:
Spectrophotometric Derivatives Method: A simple, accurate, and cost-effective method using zero, first, and second-order derivative spectrophotometry has been developed for the quantitative analysis of chlorprothixene. sysrevpharm.org This technique does not require additional reagents and has been successfully applied to pharmaceutical dosage forms. sysrevpharm.org
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): A highly sensitive UHPLC-MS/MS method has been established for the analysis of chlorprothixene and its metabolite, desmethylchlorprothixene, in hair segments. oup.com Segmental analysis provides a history of drug intake over time. oup.comresearchgate.net This method offers a very low limit of detection, making it suitable for forensic cases and detailed exposure monitoring. oup.com
High-Performance Liquid Chromatography with Coulometric Detection (HPLC-ED): An isocratic reversed-phase HPLC method coupled with a dual coulometric analytical cell has been optimized for quantifying chlorprothixene in human serum. researchgate.net This technique achieves high sensitivity and selectivity, making it applicable for pharmacokinetic studies. researchgate.net
These advancements provide researchers and clinicians with a robust toolkit for analyzing chlorprothixene, each with distinct advantages depending on the application.
| Analytical Technique | Matrix | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|
| Derivative Spectrophotometry (D0, D1, D2) | Pharmaceuticals | Chlorprothixene HCl | 0.0531–0.0611 µg/mL | 0.1776–0.2044 µg/mL | sysrevpharm.org |
| UHPLC-Tandem MS | Hair | Chlorprothixene & Desmethylchlorprothixene | 0.01 ng/mg | 0.025 ng/mg | oup.com |
| HPLC with Coulometric Detection | Human Serum | Chlorprothixene | 0.5 ng/mL | Not Reported | researchgate.net |
Exploration of Thioxanthene Derivatives in Emerging Research Areas
While the thioxanthene scaffold, including chlorprothixene, is primarily associated with antipsychotic activity, recent research has unveiled its potential across a diverse range of therapeutic fields. encyclopedia.pub Scientists are now exploring these derivatives far beyond their traditional applications in neuroscience.
This exploration is driven by the versatile structure of the thioxanthene core, which can be modified to interact with various biological targets. acs.org Studies have shown that thioxanthene analogs possess potent anti-inflammatory, antioxidant, anticancer, and antimicrobial properties, opening up new avenues for drug development. acs.orgresearchgate.netnih.gov
Beyond Established Pharmacological Classifications (e.g., Neuroscience, Oncology, Infectious Diseases)
The pharmacological profile of thioxanthene derivatives is expanding into several key emerging research areas:
Oncology: Thioxanthene derivatives have demonstrated significant potential as anticancer agents. biointerfaceresearch.comacs.org Studies have synthesized and tested novel analogs against various human tumor cell lines, revealing potent cytotoxic activity. acs.orgmdpi.com For example, certain derivatives show excellent inhibition of colon and liver cancer cells. acs.org Some tetracyclic thioxanthenes have emerged as "hit compounds" with low micromolar growth inhibition (GI₅₀) values against melanoma, breast, and lung cancer cell lines. mdpi.com One such compound also exhibited intracellular fluorescence, suggesting its potential as a theranostic agent for both therapy and diagnosis. mdpi.com
Infectious Diseases: The thioxanthene class of molecules has been found to possess a broad spectrum of antimicrobial activities. researchgate.net Research has identified their effectiveness against bacteria, mycobacteria, viruses (including HIV and SARS-CoV-2), and parasites. researchgate.netresearchgate.net This suggests that the thioxanthene scaffold could be a valuable starting point for the synthesis of novel antimicrobial agents to combat rising drug resistance. researchgate.net
Inflammatory and Neurodegenerative Diseases: Chlorprothixene and its analogs exhibit anti-inflammatory and antioxidant properties. nih.gov One study showed that chlorprothixene inhibits voltage-gated proton channels in microglial cells, which are involved in the inflammatory responses that contribute to neurodegenerative diseases. nih.gov This inhibition reduces the production of damaging reactive oxygen species, indicating a potential neuroprotective role. nih.gov Other synthesized thioxanthene derivatives have also shown potent antioxidant and cyclooxygenase-2 (COX-2) inhibitory activity, further supporting their potential in treating inflammatory conditions. acs.orgmdpi.com
| Thioxanthene Derivative | Research Area | Target/Cell Line | Key Finding (Activity) | Reference |
|---|---|---|---|---|
| Compound 3 (Xanthene/Thioxanthene analog) | Oncology | Colon Cancer (Caco-2) | IC₅₀ = 9.6 ± 1.1 nM | acs.org |
| Compound 2 (Xanthene/Thioxanthene analog) | Oncology | Hepatocellular Carcinoma (Hep G2) | IC₅₀ = 161.3 ± 41 nM | acs.org |
| Compound 1 (Trifluoromethyl Thioxanthene analog) | Oncology | HeLa Cells | IC₅₀ = 87.8 nM | mdpi.com |
| Tetracyclic Thioxanthene 11 | Oncology | A375-C5, MCF-7, NCI-H460 | GI₅₀ = 5–7 µM | mdpi.com |
| Tetracyclic Thioxanthene 14 | Oncology | A375-C5, MCF-7, NCI-H460 | GI₅₀ = 8–11 µM | mdpi.com |
| Chlorprothixene | Neuroinflammation | BV2 Microglial Cells | Inhibition of proton currents (IC₅₀ = 1.7 µM) | nih.gov |
Mechanistic Studies of Non-Conventional Activities (e.g., Mechanoluminescence)
Beyond conventional pharmacology, the unique physicochemical properties of the thioxanthene scaffold are being explored for novel applications in materials science. One such non-conventional activity is mechanoluminescence (ML), where a material emits light in response to mechanical stress like grinding or shearing.
Recent studies have focused on designing and understanding the mechanisms behind mechanoluminescent thioxanthene derivatives. connectedpapers.com Researchers have successfully synthesized a novel multi-stimuli responsive material, 1,2-di(9H-thioxanthen-9-ylidene)ethane (TXENE), composed of two thioxanthene units. researchgate.net This single molecule exhibits not only mechanoluminescence but also aggregation-induced emission (AIE), thermoresponsive luminescence, and triboluminescence. researchgate.net The study of its different crystalline polymorphs revealed that both intermolecular interactions and the specific conformation of the molecule dominate its unique luminescent properties. researchgate.net Such research into the structure-property relationships of thioxanthene derivatives paves the way for their use in advanced applications like optical storage, sensors, and anti-counterfeiting technologies. researchgate.netdurham.ac.uk
Q & A
Q. What experimental design considerations are critical for assessing Chlorprothixene citrate's receptor binding affinities in vitro?
Methodological Answer: Use radioligand displacement assays with [³H]-labeled ligands (e.g., dopamine D2, 5-HT6) to quantify binding affinities (Ki values). Ensure competitive binding conditions (e.g., 37°C, pH 7.4) and include controls for nonspecific binding (e.g., excess unlabeled ligand). Validate results with cell lines expressing human receptors (e.g., HEK-293 for 5-HT7) and replicate experiments ≥3 times to account for batch variability .
Q. How do structural differences between cis(Z)- and trans(E)-Chlorprothixene isomers affect pharmacological activity?
Methodological Answer: Perform molecular dynamics simulations (e.g., AMBER force field) to compare side-chain conformations and electrostatic potentials. Cis(Z)-Chlorprothixene exhibits stronger antidopaminergic activity due to lower molecular energy and optimized chlorine atom positioning, while trans(E)-isomers show reduced receptor interactions . Validate predictions with in vitro receptor binding assays and in vivo behavioral models (e.g., conditioned avoidance response tests) .
Q. What in vivo models are suitable for evaluating this compound’s antipsychotic efficacy?
Methodological Answer: Use rodent models of dopamine hyperactivity (e.g., amphetamine-induced hyperlocomotion) or prepulse inhibition deficits (e.g., schizophrenia models). Administer this compound intraperitoneally (1–10 mg/kg) and measure dose-dependent suppression of hyperlocomotion. Include pharmacokinetic profiling (plasma/brain concentration ratios) to correlate efficacy with bioavailability .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s affinity for histamine H1 receptors across studies?
Methodological Answer: Investigate assay-specific variables:
- Radioligand choice : [³H]-mepyramine vs. [³H]-doxepin may yield differing Ki values due to binding site heterogeneity.
- Tissue source : Rat cortical membranes vs. recombinant human H1 receptors exhibit variations in binding kinetics.
- Salt form : Citrate vs. hydrochloride salts may alter solubility and receptor accessibility. Standardize protocols using recombinant systems and report salt-specific data .
Q. What computational approaches best predict this compound’s off-target interactions?
Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with machine learning models trained on GPCR-ligand datasets. Prioritize targets with structural homology to dopamine/5-HT receptors (e.g., muscarinic acetylcholine receptors). Validate predictions using functional assays (e.g., calcium flux for GPCR activation) .
Q. How does this compound’s citrate formulation influence pharmacokinetic studies compared to other salts?
Methodological Answer: Conduct comparative bioavailability studies in rodents:
- Citrate : Higher aqueous solubility may enhance absorption but shorten half-life.
- Hydrochloride : Lower solubility may prolong systemic exposure. Monitor plasma concentrations via LC-MS/MS and correlate with behavioral endpoints (e.g., catalepsy onset). Adjust dosing regimens based on salt-specific PK/PD profiles .
Data Contradiction Analysis
Q. Why do some studies report this compound as a 5-HT7 antagonist while others classify it as a partial agonist?
Methodological Answer: Discrepancies arise from assay conditions:
- Cell type : COS-7 vs. HEK-293 cells differ in receptor coupling efficiency (e.g., Gαs vs. Gαq).
- Signal pathway : cAMP accumulation (antagonist) vs. calcium mobilization (partial agonist) reflect pathway bias. Use β-arrestin recruitment assays to resolve functional selectivity and contextualize findings within specific signaling paradigms .
Integration of Multi-Omics Data
Q. How can transcriptomic data enhance understanding of this compound’s effects on neuroinflammatory pathways?
Methodological Answer: Pair RNA-seq analysis of microglial cells (e.g., BV-2 line) treated with this compound with pathway enrichment tools (e.g., DAVID, Metascape). Focus on NF-κB and NLRP3 inflammasome pathways. Validate via qPCR for cytokines (IL-1β, TNF-α) and functional assays (e.g., phagocytosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
